Formic acid;hex-1-en-2-ol
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Overview
Description
Formic acid: and hex-1-en-2-ol are two distinct chemical compoundsIt is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Hex-1-en-2-ol is an organic compound with the chemical formula C6H12O. It is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon.
Preparation Methods
Formic acid: can be prepared through several methods:
Laboratory Preparation: Formic acid can be synthesized by the decarboxylation of oxalic acid with glycerol at 110°C.
Industrial Production:
Hex-1-en-2-ol: can be prepared by refluxing hexan-1-ol with an acid catalyst .
Chemical Reactions Analysis
Formic acid: undergoes various chemical reactions:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can act as a reducing agent, splitting into hydride and carbon dioxide.
Dehydration: In the presence of concentrated sulfuric acid, formic acid decomposes to form carbon monoxide and water.
Hex-1-en-2-ol: can undergo:
Oxidation: It can be oxidized to form hex-1-en-2-one.
Hydration: It can react with water to form hexan-2-ol.
Scientific Research Applications
Formic acid: has numerous applications:
Chemistry: Used as a reducing agent and in the synthesis of various chemicals.
Biology: Plays a role in the metabolism of certain organisms.
Medicine: Used as a preservative and antibacterial agent in livestock feed.
Industry: Employed in the production of rubber, textiles, and as a descaler.
Hex-1-en-2-ol: is used in:
Fragrance Industry: As a component in perfumes and fragrances.
Organic Synthesis: As an intermediate in the synthesis of other organic compounds.
Mechanism of Action
Formic acid: exerts its effects through various mechanisms:
Reducing Agent: It donates electrons in redox reactions.
Metabolism: It is metabolized in the body to carbon dioxide and water.
Hex-1-en-2-ol: acts primarily as an intermediate in organic reactions, participating in various chemical transformations.
Comparison with Similar Compounds
Formic acid: can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . Its uniqueness lies in its simplicity and dual functional groups, allowing it to act as both an acid and an aldehyde .
Hex-1-en-2-ol: can be compared with other unsaturated alcohols like hex-2-en-1-ol and hex-3-en-1-ol. Its unique structure with the double bond at the first carbon and hydroxyl group at the second carbon distinguishes it from other similar compounds .
Properties
CAS No. |
134965-38-1 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
formic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h7H,2-5H2,1H3;1H,(H,2,3) |
InChI Key |
XDVJCWPDUZXVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)O.C(=O)O |
Origin of Product |
United States |
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